molecular formula C25H20N2O3 B8798042 2-(2-(5-Benzyloxy-1H-indol-3-yl)ethyl)isoindole-1,3-dione

2-(2-(5-Benzyloxy-1H-indol-3-yl)ethyl)isoindole-1,3-dione

Cat. No.: B8798042
M. Wt: 396.4 g/mol
InChI Key: DWNQRWHWCUVEOV-UHFFFAOYSA-N
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Description

2-(2-(5-Benzyloxy-1H-indol-3-yl)ethyl)isoindole-1,3-dione is a useful research compound. Its molecular formula is C25H20N2O3 and its molecular weight is 396.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C25H20N2O3

Molecular Weight

396.4 g/mol

IUPAC Name

2-[2-(5-phenylmethoxy-1H-indol-3-yl)ethyl]isoindole-1,3-dione

InChI

InChI=1S/C25H20N2O3/c28-24-20-8-4-5-9-21(20)25(29)27(24)13-12-18-15-26-23-11-10-19(14-22(18)23)30-16-17-6-2-1-3-7-17/h1-11,14-15,26H,12-13,16H2

InChI Key

DWNQRWHWCUVEOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CCN4C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a stirred suspension of 5-benzyloxytryptamine hydrochloride (1.0 g in 10 mL of dry tetrahydrofuran) was added triethylamine (0.50 mL) followed by N-carbethoxyphthalimide (750 mg) and the mixture heated to reflux on an oil bath. After 48 hours the reaction was cooled to room temperature, filtered and the filtrate concentrated in vacuo. The resulting solid was suspended in a mixture of hexane/methylene chloride (2.5:1, 50 mL) and filtered to give the title compound (1.3 g).
Name
5-benzyloxytryptamine hydrochloride
Quantity
10 mL
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reactant
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750 mg
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0.5 mL
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Synthesis routes and methods III

Procedure details

Combine 5-benzyloxytryptamine hydrochloride (1 g, 3.3 mmol), phthalic anhydride (.56 g, 4.0 mmol) and N,N-diisopropylethylamine (0.86 g, 6.6 mmol) in 25 mL anhydrous pyridine and reflux for 1 hour, cool to room temperature and treat with 4 g 3 Å molecular sieves. Refluxing was continued for 60 hours then the mixture was filtered. Concentrate under vacuum to give a residue which is mixed with 25 mL CHCl3 and filtered to give a solid. Purification of the filtrate by chromatography on silica gel eluting with 1% MeOH in CHCl3 to give an additional amount of title compound: ISMS 397 (M+1); Analysis for C25H20N2O3 0.3H2O C7H8: calcd: C, 75.09; H, 5.25; N, 6.82; found: C, 75.00; H, 5.22; N, 6.96.
Name
5-benzyloxytryptamine hydrochloride
Quantity
1 g
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reactant
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4 mmol
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0.86 g
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25 mL
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25 mL
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